molecular formula C15H24N2 B10883117 1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine

1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine

Cat. No.: B10883117
M. Wt: 232.36 g/mol
InChI Key: LXVMTUAGUZJTDP-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine is a high-purity piperazine derivative of significant interest in medicinal chemistry and pharmacological research. Piperazine-based compounds are recognized as versatile scaffolds and privileged structures in drug discovery due to their favorable physicochemical properties and ability to modulate diverse biological targets (Hyperlink to ). This compound is structurally analogous to molecules investigated for their antagonist activity on specific G protein-coupled receptors (GPCRs), such as the TGR23 receptor, which is a potential target in oncology research (Hyperlink to ). Its specific molecular architecture, featuring a 4-methylbenzyl group and an isopropyl substituent on the piperazine core, is designed to explore structure-activity relationships in various screening assays. Researchers value this compound for its potential application in several fields. In cancer research, related bicyclic piperazine compounds have demonstrated function-regulating activity, suggesting utility in developing novel therapeutic strategies (Hyperlink to ). In neurodegenerative research, structurally similar piperazine-derivatized compounds have shown promising biological activity in models of Parkinson's disease, indicating the value of this chemical class in central nervous system drug discovery (Hyperlink to ). Furthermore, piperazine derivatives are frequently explored for metabolic disorders, including hyperlipidemia and diabetes, as well as for their potential antihypertensive effects (Hyperlink to ). The compound serves as a key synthetic intermediate for the preparation of more complex molecules, leveraging piperazine as a versatile linker and pharmacophore (Hyperlink to ). This compound is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C15H24N2/c1-13(2)17-10-8-16(9-11-17)12-15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3

InChI Key

LXVMTUAGUZJTDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(C)C

Origin of Product

United States

Preparation Methods

Sequential Alkylation of Piperazine

The most direct route involves sequential alkylation of piperazine with 4-methylbenzyl chloride and isopropyl bromide. Piperazine, a six-membered diamine ring, undergoes nucleophilic substitution at both nitrogen atoms. However, uncontrolled alkylation risks forming bis-alkylated byproducts.

In a representative protocol, piperazine is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and treated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate or cesium carbonate. The reaction is typically conducted at 60–80°C for 12–24 hours, yielding 1-(4-methylbenzyl)piperazine. Subsequent alkylation with isopropyl bromide under similar conditions introduces the second substituent.

Key Variables:

  • Base Selection: Potassium carbonate offers cost efficiency, while cesium carbonate enhances reactivity in sterically hindered systems.

  • Solvent: Dimethylformamide (DMF) improves solubility but may complicate purification; acetonitrile provides a cleaner profile.

Reductive Amination Approach

An alternative method employs reductive amination to install the isopropyl group. Here, piperazine is condensed with acetone (propan-2-one) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This step forms 4-(propan-2-yl)piperazine, which is then alkylated with 4-methylbenzyl chloride.

Advantages:

  • Avoids harsh alkylation conditions.

  • Higher regioselectivity for the secondary amine.

Limitations:

  • Requires strict moisture control for NaBH3CN.

  • Catalyst poisoning risks with palladium-based systems.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation rates by facilitating interfacial interactions between aqueous and organic phases. For example, in the alkylation of 1-(4-methylbenzyl)piperazine with isopropyl bromide, tetrabutylammonium bromide increased yields from 68% to 89% by reducing reaction time from 24 hours to 8 hours.

Solvent Optimization Table

SolventDielectric ConstantYield (%)Byproducts (%)
Acetonitrile37.5829
Dimethylformamide36.77815
Toluene2.44528

Data adapted from.

Temperature and Stoichiometry

Elevated temperatures (80–100°C) accelerate alkylation but risk decomposition. A molar ratio of 1:1.2 (piperazine to alkylating agent) minimizes di-alkylation. For instance, using 1.2 equivalents of 4-methylbenzyl chloride at 70°C produced 1-(4-methylbenzyl)piperazine in 85% purity, whereas a 1:1 ratio resulted in 30% unreacted piperazine.

Purification and Characterization

Crystallization Techniques

Crude products are often purified via recrystallization. For this compound, isopropyl alcohol or ethanol/water mixtures are effective. In one protocol, dissolving the crude product in hot isopropyl alcohol (75–80°C) followed by cooling to 15°C yielded 80% recovery with >99% purity.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves residual alkylating agents and bis-alkylated impurities. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity, with retention times typically between 8–10 minutes.

Mechanistic Insights and Side Reactions

Competing Alkylation Pathways

The primary side reaction is bis-alkylation, where both piperazine nitrogens react with alkylating agents. This is mitigated by:

  • Stepwise Addition: Introducing 4-methylbenzyl chloride first, followed by isopropyl bromide after intermediate purification.

  • Steric Hindrance: Bulky bases like cesium carbonate favor mono-alkylation by deprotonating the more accessible nitrogen.

Degradation Pathways

Prolonged heating (>100°C) in polar solvents can degrade the product via Hofmann elimination, forming ethylene derivatives. Stabilizing agents like hydroquinone (0.1% w/w) inhibit radical-mediated decomposition.

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Tetrabutylammonium bromide, though effective, poses disposal challenges. Immobilized catalysts (e.g., polymer-supported quaternary ammonium salts) enable reuse across 5–7 batches without yield loss.

Green Chemistry Approaches

Water as a co-solvent reduces organic waste. In a pilot study, a water/acetonitrile (1:3) system achieved 78% yield with 40% lower solvent consumption .

Chemical Reactions Analysis

Acylation Reactions

The secondary amine undergoes acylation with acyl chlorides or anhydrides. A representative example:

text
1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine + Acetyl chloride → this compound-1-acetamide

Conditions : CDI (1,1′-carbonyldiimidazole) in DCM, 0°C to RT, 2h .
Yield : 68% .

Alkylation and Arylation

The compound participates in Michael additions and Heck couplings :

Michael Addition

With acrylonitrile as a Michael acceptor:

SubstrateConditionsProductYield
AcrylonitrileMethanol, RT, 12hCyanoethyl-piperazine derivative75%

Heck Coupling

For aryl functionalization (e.g., bromophenyl derivatives) :

SubstrateConditionsYield
4-BromophenylPd₂(dba)₃, XPhos, dioxane, 110°C, 3h43%

N-Oxidation

Treatment with hydrogen peroxide or peracids yields N-oxide derivatives , altering electronic properties :

text
This compound + H₂O₂ → this compound N-oxide

Conditions : 30% H₂O₂, acetic acid, RT, 6h .

Coordination Chemistry

The piperazine nitrogen acts as a ligand for transition metals (e.g., Cd²⁺, Pd²⁺), forming complexes with potential catalytic applications .

σ1 Receptor Ligands

Acylation with substituted benzoyl chlorides yields neuroactive derivatives :

Acyl ChlorideProduct ActivityIC₅₀ (σ1R)
4-Fluorobenzoyl chloridePotent σ1 antagonist12 nM

Stability and Reactivity

  • pH Sensitivity : Stable in neutral conditions but degrades under strong acids/bases via ring cleavage.

  • Thermal Stability : Decomposes above 200°C, forming volatile byproducts.

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Acylation0.4558.2
Alkylation0.3262.7
N-Oxidation0.1275.4

This compound’s reactivity profile highlights its utility in medicinal chemistry and materials science, particularly for designing receptor modulators and catalysts. Experimental optimizations, such as microwave-assisted synthesis , further enhance its synthetic accessibility.

Scientific Research Applications

Neurotransmitter Modulation

1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine has shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies indicate that compounds in the piperazine class often exhibit affinity for receptors involved in mood regulation and cognitive functions. This modulation can have implications for the treatment of mood disorders and cognitive impairments .

Cytotoxic Effects

Recent studies have evaluated the cytotoxic activities of piperazine derivatives against cancer cell lines. For instance, derivatives similar to this compound have been tested against colon and lung cancer cells, indicating potential as cytotoxic agents .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of substituents on the piperazine ring, which may confer distinct chemical reactivity and biological properties compared to its analogs.

Table 2: Comparison of Piperazine Derivatives

Compound NameKey Features
1-BenzylpiperazineContains a benzyl group instead of a methylbenzyl group.
1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazineFeatures an ethyl group instead of a methyl group.
1-(3-Methylbenzyl)-4-(propan-2-yl)piperazineContains a methyl group at the meta position on the benzene ring.

Case Studies and Research Findings

Several studies have documented the biological activities associated with piperazine derivatives:

  • Neuropharmacological Studies : Research has focused on how these compounds interact with neurotransmitter receptors, showing promise for mood disorder treatments .
  • Antimicrobial Efficacy : A study highlighted that certain piperazine derivatives exhibited strong antibacterial activity against resistant strains, paving the way for new antibiotic development .
  • Cytotoxicity Assessments : Evaluations using MTT assays demonstrated varying levels of cytotoxicity against different cancer cell lines, indicating potential therapeutic applications in oncology .

Mechanism of Action

The mechanism by which 1-(4-methylbenzyl)-4-(propan-2-yl)piperazine exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but studies often focus on its interaction with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Key Observations:

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 2-methoxyphenyl, 4-chlorobenzhydryl) enhance receptor binding (e.g., dopamine D2, 5-HT1A) through π-π interactions or hydrogen bonding . In contrast, aliphatic groups (e.g., isopropyl, cyclohexenylmethyl) improve membrane permeability due to increased hydrophobicity .
  • Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) exhibit enhanced cytotoxicity, likely due to interference with cellular redox pathways .
  • Extended Side Chains : Compounds with elongated side chains (e.g., phthalimidobutyl) show improved 5-HT1A affinity, suggesting optimal spacing between the piperazine core and pharmacophoric groups .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The isopropyl group in this compound increases logP compared to polar analogues (e.g., 1-(2-hydroxyethyl)piperazines), improving blood-brain barrier penetration .
  • pKa and Solubility : Piperazine derivatives typically exhibit pKa values between 3.7–8.0, balancing solubility and membrane permeability. For example, 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine has pKa1 = 3.73 and pKa2 = 7.98, enabling pH-dependent solubility .

Biological Activity

1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine is a synthetic compound belonging to the piperazine family, characterized by its unique structure that includes a piperazine ring substituted with a 4-methylbenzyl group and a propan-2-yl group. The molecular formula of this compound is C15H22N2C_{15}H_{22}N_2 with an approximate molecular weight of 234.34 g/mol. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by various research findings.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, particularly focusing on its pharmacological effects. Compounds within the piperazine class often exhibit significant interactions with neurotransmitter systems, which can influence mood regulation and cognitive function. Notably, the compound has shown promise in several areas:

  • Antimicrobial Activity : It has been predicted to exhibit inhibitory effects against bacteria such as Bacillus cereus, suggesting potential applications in treating bacterial infections .
  • Neurological Effects : Similar piperazine derivatives have been investigated for their antipsychotic and antidepressant properties, indicating that this compound may also modulate neurotransmitter systems like serotonin and dopamine .
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, although further research is needed to establish its efficacy against specific cancer cell lines .

The mechanism of action for this compound is primarily attributed to its ability to bind to various receptors involved in neurotransmission. The structure of the piperazine ring allows for interactions with both serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Binding Interactions

Research indicates that the compound's binding affinity to these receptors can influence neurotransmitter release and uptake, thereby affecting physiological responses. Specific interactions include:

  • Hydrogen Bonding : The nitrogen atoms in the piperazine ring can form hydrogen bonds with amino acid residues in receptor proteins, enhancing binding stability.
  • Electrophilic Sites : The aromatic ring exhibits electronegative characteristics, which may facilitate interactions with electrophilic sites on target proteins .

Research Findings

Several studies have documented the biological activities of this compound:

StudyFindings
ChemicalBook (2019) Predicted antibacterial activity against Bacillus cereus; potential anti-helminthic and antihistaminic properties .
Smolecule (2024) Explored pharmacological effects; indicated potential as a therapeutic agent in neuropharmacology.
PMC (2023) Investigated structural analogs; highlighted the importance of piperazine derivatives in drug development due to their broad spectrum of biological activities .

Case Studies

  • Antimicrobial Efficacy : A study utilized bioactivity prediction software (BAITOC) to assess the antibacterial properties of this compound. Results indicated significant interactions with bacterial proteins, suggesting a mechanism for its inhibitory effects against Bacillus cereus .
  • Neuropharmacological Applications : In a comparative study of piperazine derivatives, this compound was shown to have comparable binding affinities to serotonin receptors as established antidepressants, indicating its potential use in treating mood disorders .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a benzyl halide derivative (e.g., 4-methylbenzyl chloride) with a piperazine precursor. For example:

  • Step 1: React 1-(4-methylbenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via column chromatography (ethyl acetate:hexane, 1:8) .
  • Step 2: Optimize yields (~94.5%) by controlling stoichiometry (e.g., 1.2 equivalents of alkylating agent) and reaction time (6–7 hours under reflux) .
  • Alternative Route: Use solvent-free conditions for eco-friendly synthesis, as demonstrated in analogous piperazine derivatives .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve chair conformations of the piperazine ring and hydrogen bonding patterns (e.g., O–H⋯N interactions) .
  • Spectroscopy: Use 1^1H/13^13C NMR to confirm substituent positions (e.g., methylbenzyl and isopropyl groups) and IR for functional group analysis (e.g., C–N stretching at ~1,250 cm⁻¹) .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z 315.02 for a related derivative) .

Q. How can purification challenges due to byproducts or low solubility be addressed?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane → ethyl acetate) to separate isomers or polar impurities .
  • Recrystallization: Employ solvents like ethanol or acetone, leveraging differences in solubility between the target compound and byproducts .
  • HPLC: For high-purity requirements (>98%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of toxic fumes (e.g., DMF or propargyl bromide byproducts) .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation or moisture absorption .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

Methodological Answer:

  • Solubility: Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4) for biological assays. Piperazine derivatives often require co-solvents (e.g., β-cyclodextrin) due to low aqueous solubility .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the benzyl or piperazine positions to modulate receptor binding. For example, 4-methylpiperazine analogs show higher activity than 2- or 3-methyl derivatives in protease inhibition .
  • Bioisosteric Replacement: Replace the isopropyl group with bulkier substituents (e.g., cyclopropyl) to improve lipophilicity and blood-brain barrier penetration .
  • In Silico Docking: Use AutoDock Vina to predict binding affinities to targets like PLpro or dopamine receptors, correlating with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activities (e.g., reduced potency vs. lower toxicity)?

Methodological Answer:

  • Dose-Response Analysis: Perform MTT assays across a concentration range (0.1–100 μM) to distinguish cytotoxic vs. cytostatic effects in cancer cells .
  • Mechanistic Studies: Use flow cytometry (Annexin V/PI staining) to confirm apoptosis induction versus necrosis in conflicting toxicity reports .
  • Metabolite Profiling: Identify active metabolites via LC-MS to explain discrepancies between in vitro and in vivo activity .

Q. How do crystallographic data inform the optimization of supramolecular interactions for drug formulation?

Methodological Answer:

  • Hydrogen Bonding Networks: Analyze X-ray data (e.g., C–H⋯O bonds) to design co-crystals with improved solubility (e.g., using carboxylic acid co-formers) .
  • Polymorph Screening: Use solvent-drop grinding to identify stable polymorphs with higher melting points and bioavailability .

Q. What computational methods validate the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding stability (e.g., RMSD < 2 Å over 100 ns) to receptors like serotonin transporters .
  • Quantum Mechanics (QM): Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions for covalent inhibitor design .
  • Machine Learning: Train models on PubChem bioassay data (e.g., AID 1345083) to prioritize analogs with predicted high activity .

Q. How can structural modifications address metabolic instability in preclinical models?

Methodological Answer:

  • Deuterium Incorporation: Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design: Introduce ester or amide prodrug moieties (e.g., acetylated piperazine) to enhance oral bioavailability .
  • Metabolite Identification: Use hepatocyte microsomal assays to pinpoint metabolic hotspots (e.g., N-dealkylation) for targeted modification .

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